molecular formula C13H17N3O4S B7049671 3-Hydroxy-1-[2-(thiophene-2-carbonylamino)acetyl]piperidine-3-carboxamide

3-Hydroxy-1-[2-(thiophene-2-carbonylamino)acetyl]piperidine-3-carboxamide

Cat. No.: B7049671
M. Wt: 311.36 g/mol
InChI Key: QDFOEBCLKSIPMD-UHFFFAOYSA-N
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Description

3-Hydroxy-1-[2-(thiophene-2-carbonylamino)acetyl]piperidine-3-carboxamide is a complex organic compound that features a piperidine ring substituted with a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-[2-(thiophene-2-carbonylamino)acetyl]piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-[2-(thiophene-2-carbonylamino)acetyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the carbonyl groups can produce the corresponding alcohols or amines.

Scientific Research Applications

3-Hydroxy-1-[2-(thiophene-2-carbonylamino)acetyl]piperidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-[2-(thiophene-2-carbonylamino)acetyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. The thiophene moiety can interact with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide derivatives: These compounds share the thiophene moiety and exhibit similar chemical reactivity.

    Piperidine-3-carboxamide derivatives: These compounds have a similar piperidine core and can undergo analogous chemical reactions.

Uniqueness

3-Hydroxy-1-[2-(thiophene-2-carbonylamino)acetyl]piperidine-3-carboxamide is unique due to the combination of the thiophene and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler analogs.

Properties

IUPAC Name

3-hydroxy-1-[2-(thiophene-2-carbonylamino)acetyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4S/c14-12(19)13(20)4-2-5-16(8-13)10(17)7-15-11(18)9-3-1-6-21-9/h1,3,6,20H,2,4-5,7-8H2,(H2,14,19)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFOEBCLKSIPMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CNC(=O)C2=CC=CS2)(C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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